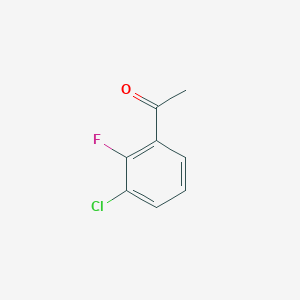

1-(3-chloro-2-fluorophenyl)ethanone

Vue d'ensemble

Description

3’-Chloro-2’-fluoroacetophenone: is an organic compound with the molecular formula C8H6ClFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position and a fluorine atom at the 2’ position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3’-Chloro-2’-fluoroacetophenone involves the Friedel-Crafts acylation of fluorobenzene with chloracetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out under controlled temperature conditions to ensure high selectivity and yield .

Industrial Production Methods:

In an industrial setting, the production of 3’-Chloro-2’-fluoroacetophenone can be scaled up using similar Friedel-Crafts acylation methods. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Analyse Des Réactions Chimiques

Types of Reactions:

3’-Chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Reactions: Products include substituted acetophenones with different functional groups replacing chlorine or fluorine.

Oxidation Reactions: Products include carboxylic acids or ketones.

Reduction Reactions: Products include alcohols or other reduced derivatives

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

1-(3-Chloro-2-fluorophenyl)ethanone is primarily used as an intermediate in the synthesis of pharmaceuticals. Its structural properties allow it to participate in reactions that yield analgesics and anti-inflammatory drugs. For example, it can be involved in the synthesis of compounds targeting pain relief pathways and inflammatory responses.

Case Study: Development of Analgesics

Research has demonstrated that derivatives of this compound exhibit potential analgesic properties. A study published in a peer-reviewed journal highlighted the synthesis of a novel analgesic compound derived from this ketone, showcasing its efficacy in preclinical models .

Agricultural Chemicals

Formulation of Agrochemicals

The compound plays a crucial role in developing agrochemicals, particularly herbicides and pesticides. Its reactivity allows for the modification of chemical structures that enhance crop protection against pests and diseases.

Data Table: Agrochemical Applications

| Application | Description |

|---|---|

| Herbicides | Used in formulations to inhibit weed growth |

| Pesticides | Contributes to the creation of effective pest control agents |

Material Science

Production of Specialty Polymers

In material science, this compound is utilized to produce specialty polymers and resins. These materials benefit from enhanced durability and resistance to environmental factors due to the incorporation of this compound.

Case Study: Polymer Development

A recent study focused on the synthesis of a polymer incorporating this compound, demonstrating improved thermal stability and mechanical properties compared to traditional polymers .

Organic Synthesis

Reagent in Organic Chemistry

As a valuable reagent, this compound facilitates various organic synthesis reactions, enabling researchers to explore new chemical pathways. It can undergo oxidation and reduction reactions, making it versatile for synthesizing complex organic molecules.

Data Table: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description |

|---|---|

| Oxidation | Can be oxidized to form more complex ketones |

| Reduction | May be reduced to yield corresponding alcohols |

| Substitution | Hydroxyl group can be substituted with other functional groups |

Diagnostic Agents

Investigation for Medical Applications

Research is ongoing into the potential use of this compound as a building block for diagnostic agents. Its properties may enhance imaging techniques in medical applications, providing better insights into patient conditions.

Mécanisme D'action

The mechanism of action of 3’-Chloro-2’-fluoroacetophenone in chemical reactions involves the activation of the carbonyl group and the aromatic ring. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, including nucleophilic substitution and addition reactions .

Comparaison Avec Des Composés Similaires

- 2’-Chloro-3’-fluoroacetophenone

- 3’-Chloro-4’-fluoroacetophenone

- 2’-Fluoro-4’-chloroacetophenone

Comparison:

3’-Chloro-2’-fluoroacetophenone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 3’-Chloro-2’-fluoroacetophenone may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .

Activité Biologique

1-(3-Chloro-2-fluorophenyl)ethanone, also known as EVT-345777, is a halogenated ketone with the molecular formula C8H6ClF. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Its structure, characterized by a phenyl ring substituted with chlorine and fluorine atoms, enhances its reactivity and utility in various chemical syntheses.

The synthesis of this compound can be achieved through several methods, including:

- Halogenation : Using reagents like thionyl chloride or phosphorus pentachloride for chlorination.

- Fluorination : Employing potassium fluoride or other fluorinating agents to introduce fluorine into the aromatic ring.

These synthetic routes allow for the production of various derivatives that can exhibit different biological activities, making this compound a valuable building block in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives have shown moderate to significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 250 to 1000 µg/mL, indicating their potential use in treating bacterial infections .

Table 1: Antimicrobial Activity of Derivatives

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 250 | Gram-positive bacteria |

| Compound B | 500 | Gram-negative bacteria |

| Compound C | 1000 | Fungal strains |

Enzyme Inhibition

This compound and its derivatives have also been investigated for their ability to inhibit various enzymes. A notable study focused on tyrosinase inhibition, where several compounds were synthesized and tested. The results demonstrated that certain derivatives exhibited IC50 values significantly lower than that of standard inhibitors like kojic acid, suggesting enhanced potency .

Table 2: Tyrosinase Inhibition Data

| Compound | IC50 (µM) | Comparison with Kojic Acid |

|---|---|---|

| Derivative 1 | 15 | More potent |

| Derivative 2 | 30 | Comparable |

| Derivative 3 | 45 | Less potent |

Case Study 1: Antiviral Applications

Research has indicated that compounds related to this compound might possess antiviral properties. For instance, studies on HIV-1 replication showed that certain derivatives could selectively inhibit viral activity, paving the way for potential antiviral therapies targeting HIV.

Case Study 2: Neurological Disorders

Another area of investigation involves the anticonvulsant properties of derivatives derived from this compound. Preliminary results suggest that some derivatives may exhibit analgesic effects and could be beneficial in managing conditions like epilepsy and chronic pain.

The biological activity of this compound is primarily attributed to its electrophilic nature due to the presence of halogens. These halogens enhance the compound's reactivity, facilitating nucleophilic attacks at the carbonyl carbon during chemical reactions. This property not only contributes to its synthetic versatility but also underlies its biological interactions with various targets .

Propriétés

IUPAC Name |

1-(3-chloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDLNEIXOUIAQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455736 | |

| Record name | 3'-Chloro-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161957-59-1 | |

| Record name | 3'-Chloro-2'-fluoroacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.